A Comprehensive Technical Guide to the Physical Properties of 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride
Introduction
In the landscape of modern pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is a foundational requirement for successful development and application. 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (CAS No: 1242840-35-2) is a substituted benzamide derivative that serves as a valuable intermediate in various synthetic pathways.[1] Understanding its fundamental physical properties is not merely an academic exercise; it is a critical necessity for researchers in process chemistry, medicinal chemistry, and drug development. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and stability of potential active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the core physical characteristics of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. Moving beyond a simple datasheet, this document elucidates the causality behind the experimental methodologies used for characterization, offering field-proven insights into why these properties are determined and how they impact the compound's utility. The protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability in a laboratory setting.
Chemical Identity and Molecular Structure
A complete understanding of a compound's behavior begins with its unequivocal identification and a firm grasp of its molecular architecture. The hydrochloride salt form is particularly noteworthy, as it is often employed to enhance the aqueous solubility and stability of amine-containing compounds compared to their free base counterparts.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | 5-Amino-2-fluoro-N-methylbenzamide hydrochloride | [1] |
| Synonym | Benzamide, 5-amino-2-fluoro-N-methyl-, hydrochloride (1:1) | [1] |
| CAS Number | 1242840-35-2 | [1][2] |
| Molecular Formula | C₈H₁₀ClFN₂O | [1] |
| Molecular Weight | 204.63 g/mol | [1][3] |
| Purity (Typical) | ≥95% | |
The structure reveals a benzene ring substituted with three key functional groups: a fluorine atom, an amino group, and an N-methylbenzamide group. The fluorine atom can significantly influence the molecule's electronic properties, pKa, and metabolic stability. The amino group provides a site for salt formation, in this case with hydrochloric acid, to improve handling and solubility.
Caption: Chemical structure of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.
Macroscopic and Thermal Properties
These properties are the first line of characterization, providing immediate information on the compound's state, purity, and handling requirements.
Physical State and Appearance
5-Amino-2-fluoro-N-methylbenzamide hydrochloride is documented as a solid at room temperature.[2] Visual inspection is a fundamental, albeit qualitative, first step. A homogenous crystalline powder suggests higher purity, whereas discoloration or the presence of amorphous clumps may indicate impurities or degradation.
Melting Point Analysis
Causality and Importance: The melting point is a crucial thermal property that serves as a primary indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C). Impurities depress and broaden this range, making it a reliable, cost-effective quality control metric. For drug development professionals, the melting point also influences manufacturing processes such as milling and tablet formulation.
Self-Validating Experimental Protocol:
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Instrument Calibration: Calibrate the melting point apparatus (e.g., Mel-Temp or similar device) using certified standards with known melting points (e.g., vanillin, caffeine). This ensures the accuracy of the instrument's temperature sensor.
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Sample Preparation: Finely crush a small amount of the solid to ensure uniform heat distribution. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
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Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.
Note: A specific melting point for this compound is not publicly available and must be determined experimentally.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Causality and Importance: Solubility is arguably one of the most critical physical properties for a compound intended for biological application. It directly impacts bioavailability, as a drug must dissolve to be absorbed. For researchers, knowing the solubility in various solvents (e.g., water, buffers, DMSO, ethanol) is essential for designing assays, preparing stock solutions, and developing purification methods. The hydrochloride salt form is specifically chosen to enhance solubility in aqueous media.
Self-Validating Experimental Protocol (Shake-Flask Method):
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System Preparation: Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate buffer, water, DMSO).
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Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.
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Sample Isolation: After equilibration, allow the vials to stand. Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by withdrawal of the clear liquid, or by using a syringe filter.
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Quantification: Accurately dilute the supernatant sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.
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Validation: Prepare at least three replicate vials for each solvent to calculate the mean solubility and standard deviation, confirming the precision of the measurement.
Note: Quantitative solubility data for this compound is not publicly available and requires experimental determination.
Caption: Workflow for Thermodynamic Solubility Assay.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Importance: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this specific molecule, ¹⁹F NMR would also be highly informative, providing a single, sharp signal characteristic of the fluorine environment.
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¹H NMR: Expect to see distinct signals in the aromatic region (likely complex multiplets), a singlet or doublet for the N-methyl group, and broad signals for the amine (-NH₂) and amide (-NH-) protons, which may be exchangeable with D₂O.
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¹³C NMR: Expect signals corresponding to the aromatic carbons (some showing C-F coupling), the carbonyl carbon of the amide, and the N-methyl carbon.
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS)
Principle and Importance: MS provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.
For 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, analysis via electrospray ionization (ESI) in positive mode would be typical. The hydrochloride salt would dissociate, and the free base would be protonated.
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Expected Ion (Free Base): [C₈H₉FN₂O + H]⁺
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Expected Exact Mass (m/z): 169.07717[4]
Infrared (IR) Spectroscopy
Principle and Importance: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).
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Expected Key Absorptions:
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~3400-3200 cm⁻¹: N-H stretching vibrations (from both the primary amine and secondary amide).
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~1640 cm⁻¹: C=O stretching (Amide I band).
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~1550 cm⁻¹: N-H bending (Amide II band).
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~1600-1450 cm⁻¹: C=C stretching in the aromatic ring.
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~1250-1000 cm⁻¹: C-F stretching.
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Storage and Stability
Proper storage is essential to maintain the integrity of the compound. Commercial suppliers recommend storage at 2-8°C in a refrigerator.[1] For long-term stability, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.
Conclusion
The physical properties of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride are integral to its effective use in a research and development setting. While some data, such as molecular weight and physical form, are readily available, other critical parameters like melting point and solubility must be determined empirically. This guide has provided not only the known characteristics but also the underlying rationale and robust protocols for determining these properties. By applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, design more effective experiments, and build a solid foundation for their synthetic and pharmaceutical endeavors.
References
-
Pharmaffiliates. 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. [Link]
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PubChem. 5-amino-2-fluoro-N-methylbenzamide. [Link]
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Pharmaffiliates. 4-Amino-2-fluoro-N-methylbenzamide. [Link]
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PubChemLite. 5-amino-2-fluoro-n-methylbenzamide (C8H9FN2O). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-amino-2-fluoro-N-methylbenzamide hydrochloride | 1242840-35-2 [sigmaaldrich.com]
- 3. 1242840-35-2|5-Amino-2-fluoro-N-methylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 5-amino-2-fluoro-n-methylbenzamide (C8H9FN2O) [pubchemlite.lcsb.uni.lu]
